molecular formula C15H12FNO B13981669 5-Benzyloxy-4-fluoro-1H-indole

5-Benzyloxy-4-fluoro-1H-indole

Cat. No.: B13981669
M. Wt: 241.26 g/mol
InChI Key: KUGZUGOEXUVIPL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-fluoro-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals The structure of 5-(Benzyloxy)-4-fluoro-1H-indole consists of an indole core substituted with a benzyloxy group at the 5-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-fluoro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 5-(Benzyloxy)-4-fluoro-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the benzyloxy group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyloxy aldehyde or benzyloxy carboxylic acid.

    Reduction: Formation of 5-hydroxy-4-fluoro-1H-indole or 5-(benzyloxy)-1H-indole.

    Substitution: Formation of 5-(benzyloxy)-4-amino-1H-indole or 5-(benzyloxy)-4-thio-1H-indole.

Scientific Research Applications

5-(Benzyloxy)-4-fluoro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-4-fluoro-1H-indole is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

4-fluoro-5-phenylmethoxy-1H-indole

InChI

InChI=1S/C15H12FNO/c16-15-12-8-9-17-13(12)6-7-14(15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2

InChI Key

KUGZUGOEXUVIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)NC=C3)F

Origin of Product

United States

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